3-(2-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
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Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c1-13-7-8-14(2)16(9-13)10-25-12-22-19-18(20(25)27)23-24-26(19)11-15-5-3-4-6-17(15)21/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMAEDYBSWHQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound belongs to the class of triazolopyrimidines, characterized by a fused triazole and pyrimidine ring system. Its structural formula can be represented as follows:
Antiviral Activity
Recent studies have indicated that triazolopyrimidine derivatives exhibit antiviral properties. For instance, compounds similar to our target have shown activity against various viruses such as HIV and HSV. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes.
- Case Study : A derivative of triazolopyrimidine demonstrated significant antiviral activity with an EC50 value of against HIV-1, which was notably more effective than standard antiviral agents like ribavirin (EC50 ) .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of triazolopyrimidine compounds. In vitro assays have revealed effectiveness against a range of bacterial and fungal pathogens.
- Table 1: Antimicrobial Activity of Related Compounds
| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Compound A | 32 µg/mL |
| Staphylococcus aureus | Compound B | 16 µg/mL |
| Candida albicans | Compound C | 64 µg/mL |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown selective inhibition against butyrylcholinesterase (BChE), which is crucial in neurodegenerative disease research.
- Case Study : A related compound demonstrated an IC50 of against BChE, indicating promising potential for treating conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to interfere with the synthesis of viral RNA and DNA.
- Enzyme Modulation : The ability to inhibit key enzymes involved in metabolic pathways contributes to its therapeutic effects.
- Receptor Interaction : Some derivatives may interact with specific receptors to elicit physiological responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
